

2-Methyl-2,5-diazabicyclo[2.2.1]heptane stereochemistry and chirality

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Cat. No.:	B1588936

[Get Quote](#)

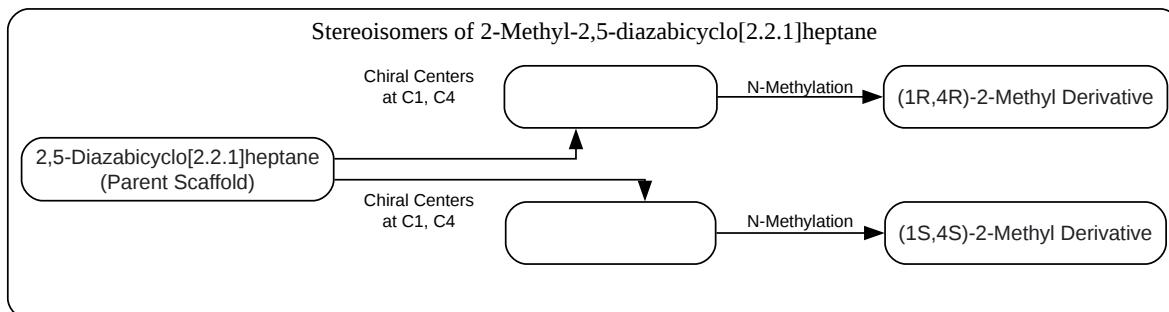
An In-Depth Technical Guide to the Stereochemistry and Chirality of **2-Methyl-2,5-diazabicyclo[2.2.1]heptane**

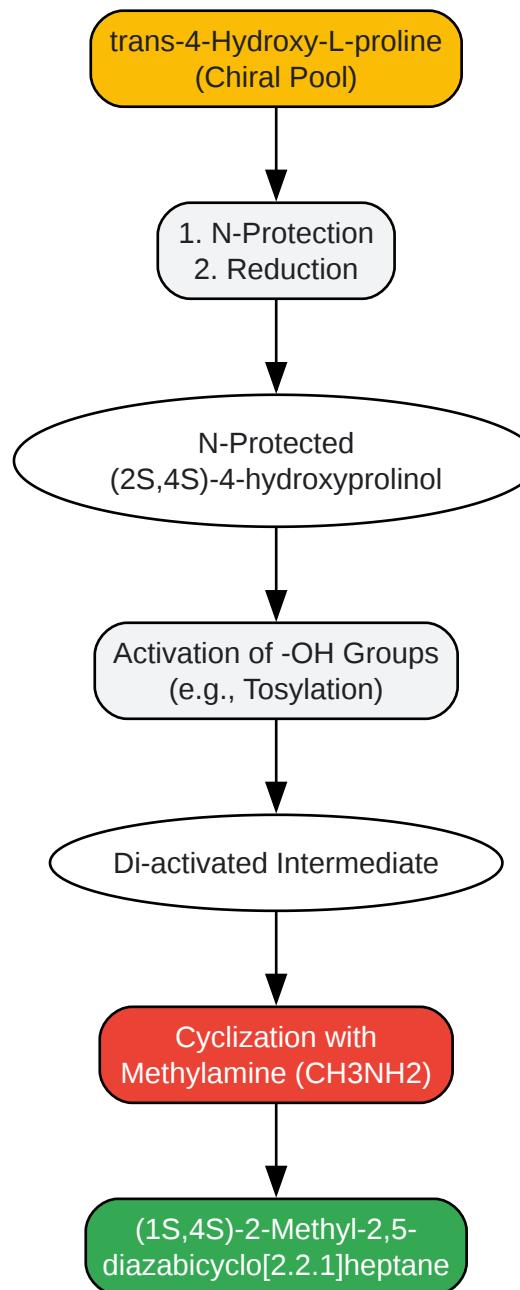
Introduction

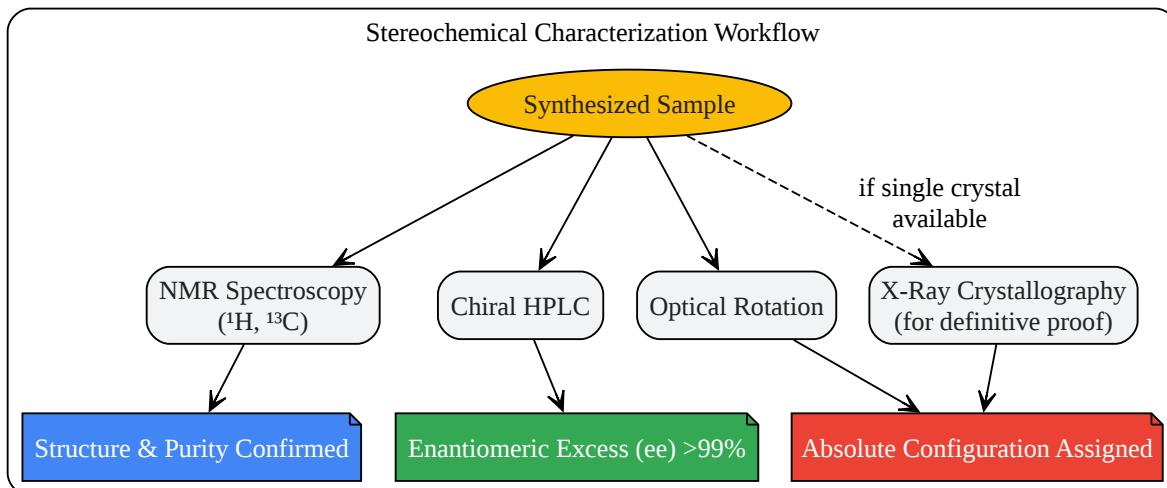
The 2,5-diazabicyclo[2.2.1]heptane framework represents a class of conformationally rigid, bridged bicyclic nitrogen heterocycles of significant interest in modern chemical research.^[1] Its rigid structure provides a fixed three-dimensional orientation for substituents, a highly desirable feature in medicinal chemistry that can lead to enhanced binding affinity and selectivity for biological targets.^[1] Often considered a constrained analogue of the flexible piperazine ring, this scaffold has been incorporated into a wide array of pharmacologically active agents.^{[2][3]} ^[4]

This guide focuses on a key derivative, **2-Methyl-2,5-diazabicyclo[2.2.1]heptane**. We will provide an in-depth exploration of its core stereochemical and chiral properties, which are fundamental to its utility. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of structural analysis, synthetic strategy, and practical application grounded in authoritative scientific literature.

Part 1: Core Stereochemical and Conformational Analysis


The stereochemical identity of **2-Methyl-2,5-diazabicyclo[2.2.1]heptane** is defined by its rigid bicyclic core. Understanding this structure is the first step toward leveraging its properties.


Inherent Chirality of the Bicyclic Scaffold


The parent 2,5-diazabicyclo[2.2.1]heptane scaffold possesses two stereogenic centers at the bridgehead carbon atoms, C1 and C4.^[2] This inherent chirality gives rise to enantiomeric pairs. The most commonly utilized and synthesized enantiomers are the (1S,4S) and (1R,4R) forms. The fixed, boat-like conformation of the cage structure is a direct consequence of the bicyclic bridging, which prevents the ring inversions characteristic of monocyclic systems like piperazine.^[3] This conformational lock is precisely what makes the scaffold a valuable design element for presenting chemical functionality in a predictable spatial arrangement.

The Role of N-Methylation

The introduction of a methyl group at the N2 position to form **2-Methyl-2,5-diazabicyclo[2.2.1]heptane** does not introduce a new stable chiral center. While the nitrogen atom is technically a stereocenter, the energy barrier for nitrogen inversion is low, leading to rapid racemization at room temperature. However, the conformational preference of the methyl group (i.e., its orientation relative to the bicyclic system) can be analyzed using computational and advanced NMR methods.^{[5][6]} The primary stereochemical identity of the molecule remains dictated by the configuration of the C1 and C4 bridgeheads. For instance, the common (1S,4S)-**2-Methyl-2,5-diazabicyclo[2.2.1]heptane** is derived from the corresponding (1S,4S) parent diamine.^{[7][8]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Crystal structure of (1S,4S)-2,5-diazo**i**bicyclo[2.2.1]heptane dibromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Conformation and configuration of tertiary amines via GIAO-derived (13)C NMR chemical shifts and a multiple independent variable regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. CAS 125224-62-6: (1S)-2-methyl-2,5-diazo**i**cyclo[2.2.1]hept... [cymitquimica.com]
- 8. (1S,4S)-2-Methyl-2,5-diazo**i**cyclo[2.2.1]heptane | C6H12N2 | CID 11029795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Methyl-2,5-diazo**i**cyclo[2.2.1]heptane stereochemistry and chirality]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1588936#2-methyl-2-5-diazo*i*cyclo-2-2-1-heptane-stereochemistry-and-chirality](https://www.benchchem.com/product/b1588936#2-methyl-2-5-diazoicyclo-2-2-1-heptane-stereochemistry-and-chirality)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com